1,3-Dioxane;hydrate
Description
Contextualization within Clathrate Hydrate (B1144303) Science
Clathrate hydrates are categorized into three main crystal structures: structure I (sI), structure II (sII), and structure H (sH). researchgate.net The specific structure formed is largely dependent on the size and shape of the guest molecule. cambridge.org The study of various guest molecules, including cyclic compounds like 1,3-dioxane (B1201747), is crucial for understanding the fundamental principles of hydrate formation and stability. This research contributes to the development of technologies such as gas storage and transportation. rsc.orgrsc.org
Historical Scientific Investigations of 1,3-Dioxane as a Hydrate Former
Early investigations into cyclic ethers and their ability to form hydrates laid the groundwork for the study of 1,3-dioxane. While much of the initial focus was on compounds like tetrahydrofuran (B95107) (THF), subsequent research expanded to include other oxacyclic hydrocarbons. frontiersin.org These studies have been instrumental in identifying new hydrate formers and understanding their properties. frontiersin.org More recent and detailed investigations have focused on the specific thermodynamic and kinetic properties of 1,3-dioxane hydrates, particularly in mixed-gas systems. rsc.orgacs.org
Classification and Structural Types of 1,3-Dioxane Hydrates (e.g., Structure II (sII))
Research has consistently shown that 1,3-dioxane forms a structure II (sII) clathrate hydrate. rsc.orgacs.org The sII structure is characterized by a cubic unit cell containing sixteen small pentagonal dodecahedron (5¹²) cages and eight large hexadecahedron (5¹²6⁴) cages. researchgate.netrsc.org Spectroscopic and diffraction studies have confirmed this classification. For instance, in mixed methane (B114726)/1,3-dioxane hydrates, Raman spectroscopy and powder X-ray diffraction (p-XRD) analysis have verified the sII structure, with 1,3-dioxane molecules occupying the large cages and methane molecules in the small cages. rsc.orgacs.org The lattice parameter for a mixed CH₄/1,3-dioxane (5.56 mol%) hydrate has been calculated to be 17.281 (±0.032) Å. rsc.org
Rationale for Research Focus on 1,3-Dioxane Hydrate Systems
The research interest in 1,3-dioxane hydrate systems stems from its potential as a thermodynamic and kinetic promoter for gas hydrate formation, particularly for applications like solidified natural gas (SNG) storage. rsc.orgrsc.org Its properties are often compared with other well-known hydrate formers to evaluate its advantages.
1,3-Dioxane is frequently compared with other cyclic ether hydrate formers, notably tetrahydrofuran (THF) and 1,3-dioxolane (B20135) (DIOX), which also form sII hydrates. rsc.orgresearchgate.net
Thermodynamic Promotion: In terms of thermodynamic promotion for methane hydrate formation, the performance is ranked as THF > 1,3-dioxane > DIOX. rsc.orgrsc.org This means that at a given temperature, THF allows for hydrate formation at the lowest pressure, followed by 1,3-dioxane and then DIOX. However, the differences in their phase equilibrium conditions become less significant at lower temperatures. rsc.org
Heat of Dissociation: The heat of dissociation for mixed methane hydrates with these promoters is quite similar, indicating a uniform crystal structure across the three systems. rsc.org For instance, the heat of dissociation for mixed CH₄/1,3-Dioxane hydrate is 96.0 kJ/mol, which is very close to that of mixed CH₄/THF hydrate (97.2 kJ/mol) and mixed CH₄/DIOX hydrate (97.9 kJ/mol). rsc.org
Molecular Dynamics: Molecular dynamics simulations have been used to compare the behavior of these guest molecules within the hydrate cages. aip.org These studies provide insights into how the molecular properties of the guest influence the macroscopic properties of the hydrate.
1,3-Dioxane offers several advantages as a chemical promoter for gas hydrates, making it an attractive alternative to other compounds like THF.
Low Toxicity and Volatility: Compared to THF, which is known for its severe volatility and toxicity, 1,3-dioxane is a low-toxicity and low-volatility additive. rsc.orgrsc.org It is also considered non-carcinogenic. rsc.org 1,3-Dioxolane (DIOX) also has lower toxicity and volatility than THF. rsc.orgrsc.org
Dual-Function Promoter: 1,3-Dioxane acts as a dual-function promoter, meaning it enhances both the thermodynamics (allowing formation at milder conditions) and the kinetics (speeding up the formation rate) of hydrate formation. rsc.orgrsc.orgacs.org This dual functionality is highly desirable for practical applications.
Environmental Considerations: The environmentally benign nature of 1,3-dioxane makes it a promising candidate for large-scale, commercially viable, and environmentally friendly SNG technology. rsc.orgacs.org Its use in simulated seawater for methane storage has also been successfully demonstrated. acs.org
Interactive Data Tables
Table 1: Comparison of Physical and Chemical Properties of Hydrate Formers
| Compound | Molecular Formula | Boiling Point (K) | Vapor Pressure at 25°C (bar) | Toxicity Profile |
| 1,3-Dioxane | C₄H₈O₂ | 376 | 0.052 | Low toxicity, non-carcinogenic rsc.orgrsc.org |
| Tetrahydrofuran (THF) | C₄H₈O | 339 | 0.216 | Severe volatility and toxicity rsc.org |
| 1,3-Dioxolane (DIOX) | C₃H₆O₂ | 348 | 0.103 | Lesser toxicity and lower volatility compared to THF rsc.orgrsc.org |
Table 2: Thermodynamic Properties of Mixed Methane Hydrates
| Hydrate System | Structure Type | Heat of Dissociation (kJ/mol) | Temperature Range for Phase Equilibrium Data (K) |
| Pure CH₄ | sI | 59.3 | - |
| Mixed CH₄/1,3-Dioxane | sII | 96.0 | 282.3–298.0 |
| Mixed CH₄/THF | sII | 97.2 | 277.9–305.0 |
| Mixed CH₄/DIOX | sII | 97.9 | 282.4–294.3 |
Data sourced from rsc.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51105-19-2 |
|---|---|
Molecular Formula |
C4H10O3 |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
1,3-dioxane;hydrate |
InChI |
InChI=1S/C4H8O2.H2O/c1-2-5-4-6-3-1;/h1-4H2;1H2 |
InChI Key |
QLJLOISUHTXGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCOC1.O |
Origin of Product |
United States |
Synthesis and Formation Mechanisms of 1,3 Dioxane Hydrates
Experimental Methodologies for Hydrate (B1144303) Formation
The formation of 1,3-Dioxane (B1201747) hydrates is typically studied in laboratory settings using high-pressure reactors to control the thermodynamic conditions necessary for nucleation and growth.
Batch reactors are a common apparatus for synthesizing 1,3-Dioxane hydrates. rsc.orgresearchgate.net In a typical setup, a specific volume of a 1,3-Dioxane aqueous solution is loaded into a high-pressure reactor cell. rsc.org The reactor is then purged and pressurized with a guest gas, such as methane (B114726), to a desired initial pressure. semanticscholar.org The system is brought to a specific temperature, and hydrate formation is monitored by observing the pressure drop in the isochoric system, which corresponds to gas consumption during hydrate crystallization. researchgate.net
Experiments can be conducted in stirred-tank reactor (STR) or unstirred-tank reactor (UTR) configurations. rsc.org Stirring can help overcome mass transfer limitations and reduce the induction time for hydrate nucleation, but unstirred conditions are also used to study growth kinetics without mechanical agitation. semanticscholar.org For instance, at 283.2 K and an initial pressure of 7.2 MPa, mixed methane/1,3-Dioxane (5.56 mol%) sII hydrate growth in an unstirred batch reactor reached 90% completion within 15 minutes. semanticscholar.org
To address the unpredictable nature (stochasticity) of hydrate nucleation, especially at elevated temperatures, a hybrid combinatorial reactor (HCR) approach has been employed. rsc.orgrsc.org This technique combines two operational modes to optimize both the nucleation and growth phases of hydrate formation. rsc.org
The HCR method initially uses a stirred tank reactor (STR) configuration to provide agitation, which reduces the induction time and reliably triggers hydrate nucleation. rsc.orgrsc.org Once nucleation is detected, the agitation is stopped, and the subsequent hydrate growth is observed under unstirred tank reactor (UTR) conditions. rsc.org This approach successfully eliminates the stochasticity associated with nucleation, with induction times being consistently less than three minutes in some studies. researchgate.net
Investigating hydrate formation in environments that more closely resemble natural or industrial conditions is crucial for practical applications.
The use of seawater for hydrate formation is economically and environmentally advantageous, as it bypasses the need for fresh water. acs.org Research has demonstrated the successful synthesis of mixed methane/1,3-Dioxane hydrates in simulated seawater. acs.orgacs.org 1,3-Dioxane serves as an effective thermodynamic additive in these systems, promoting the formation of sII methane hydrate. consensus.appacs.org
Studies have systematically evaluated the effects of temperature and pressure on hydrate formation kinetics in seawater. consensus.appacs.org For example, experiments conducted at a constant temperature of 283.2 K with a 5.56 mol% dioxane solution in simulated seawater showed a direct correlation between initial pressure and methane storage capacity. acs.org The addition of amino acids, such as L-tryptophan, has also been explored as a method to further enhance the kinetics of hydrate formation in these systems. acs.orgacs.org
The presence of salts in brine solutions generally has an inhibitory effect on hydrate formation. However, 1,3-Dioxane has been shown to act as a promoter even in brine. acs.org Experimental measurements have been conducted to determine the dissociation conditions of methane hydrates in the presence of 1,3-Dioxane and a brine solution, confirming its promoter capabilities under these conditions. acs.org The study reported a significant promotion effect, with the three-phase (Hydrate-Liquid water-Vapor) equilibrium temperature being shifted to higher values at specific pressures. acs.org
Hydrate Formation in Complex Media
Factors Influencing 1,3-Dioxane Hydrate Formation
Several key parameters govern the kinetics and thermodynamics of 1,3-Dioxane hydrate formation.
Temperature and Pressure: As with all clathrate hydrates, formation is favored by low temperatures and high pressures. For mixed methane/1,3-Dioxane hydrates, these conditions are significantly moderated compared to pure methane hydrate. semanticscholar.org The specific equilibrium conditions depend on the concentration of 1,3-Dioxane. researchgate.net A higher driving force, achieved through higher pressure or a greater degree of subcooling (the difference between the experimental temperature and the equilibrium temperature), generally improves the kinetics of hydrate formation. consensus.appacs.org
Kinetic Promoters: While 1,3-Dioxane is primarily a thermodynamic promoter, other chemical additives can be used to enhance the rate of hydrate formation (kinetic promotion). acs.orgrepec.org Amino acids have been identified as effective kinetic promoters. consensus.appacs.org In studies involving mixed methane/1,3-Dioxane hydrate formation in seawater, L-tryptophan demonstrated superior performance in enhancing gas storage capacity compared to L-leucine and L-methionine. consensus.appacs.org The addition of 1000 ppm of L-tryptophan has been shown to increase the hydrate formation rate by over six-fold under certain conditions. acs.org
Data Tables
Table 1: Effect of Initial Pressure on Methane Hydrate Formation in a 1,3-Dioxane/Seawater System Conditions: 283.2 K, 5.56 mol% 1,3-Dioxane in simulated seawater.
| Initial Pressure (MPa) | Methane Storage Capacity (v/v) | Hydrate Formation Rate (v/v min⁻¹) |
| 7.5 | ~75 | ~0.25 |
| 9.5 | ~85 | ~0.40 |
| 11.5 | 93.57 (±4.33) | 0.51 (±0.08) |
This table is based on data presented in research on methane storage in simulated seawater enabled by 1,3-Dioxane. acs.org
Table 2: Impact of 1,3-Dioxane Concentration on Methane Hydrate Formation in Seawater Conditions: 283.2 K, 10 MPa initial pressure.
| 1,3-Dioxane Concentration (mol%) | Methane Storage Capacity (v/v) | Initial Methane Uptake Rate (v/v/min) |
| 2.5 | ~70 | ~1.5 |
| 4.0 | 80.66 (±0.74) | ~1.8 |
| 5.56 (Stoichiometric) | 83.54 (±1.48) | ~2.0 |
| 7.0 (Excess) | ~82 | 2.11 (±0.06) |
This table is derived from findings in a study on seawater-based methane storage via mixed CH4/1,3-dioxane hydrates. researchgate.net
Influence of Temperature and Pressure Conditions
The formation of 1,3-dioxane hydrates is fundamentally governed by specific temperature and pressure conditions, which dictate the thermodynamic stability of the hydrate structure. Research has established that 1,3-dioxane acts as a thermodynamic promoter, significantly shifting the hydrate-liquid-vapor equilibrium curve to more moderate conditions—higher temperatures and lower pressures—compared to pure gas hydrates like methane hydrate. rsc.org This promotion effect makes the formation and storage of gas hydrates more feasible for industrial applications. rsc.orgenergy.gov
For mixed methane (CH₄) and 1,3-dioxane hydrates, extensive measurements of the three-phase equilibrium have been conducted to define the minimum pressure required for hydrate nucleation at a given temperature. rsc.org The presence of 1,3-dioxane in a stoichiometric concentration (5.56 mol%) drastically shifts the thermodynamic equilibrium conditions toward more favorable values. rsc.org For instance, at a constant temperature of 283.2 K, experiments have explored the impact of initial pressures of 7.5, 9.5, and 11.5 MPa on the formation kinetics of mixed CH₄/dioxane hydrates. acs.org
Detailed phase equilibrium data reveals a clear relationship between temperature and pressure for the stability of these mixed hydrates. As temperature increases, higher pressure is required to maintain the hydrate's stability. This relationship is crucial for developing technologies related to solidified natural gas (SNG), as it defines the operational boundaries for hydrate formation and storage. rsc.org
Role of 1,3-Dioxane Concentration
The concentration of 1,3-dioxane in the aqueous solution plays a critical role in both the thermodynamics and kinetics of hydrate formation. Most studies investigating its promotional effects utilize a stoichiometric concentration of 5.56 mol%. rsc.orgacs.org This concentration is considered optimal for forming structure II (sII) hydrates, where it is believed that one molecule of 1,3-dioxane occupies each of the large 5¹²6⁴ cages of the hydrate structure.
While the 5.56 mol% concentration is widely studied for its potent thermodynamic and kinetic promotion, research into other concentrations has revealed a more complex relationship. rsc.orgacs.org For CO₂ hydrates formed with the related compound 1,3-dioxolane (B20135), it was found that the promotional effect could be weakened at concentrations between 0.60 mol% and 1.00 mol% under high pressure. acs.orgresearchgate.net However, even at very low concentrations, such as 0.15 mol%, a significant thermodynamic promotion effect is still observed. energy-proceedings.org
Studies on CO₂ hydrate formation have shown that as the concentration of 1,3-dioxolane increases from 0.15 mol% to 5.56 mol%, the CO₂ uptake generally increases. acs.org Interestingly, for kinetic performance, a 3.00 mol% solution demonstrated better formation kinetics than the 5.56 mol% solution. energy-proceedings.org This suggests that while higher concentrations are beneficial for maximizing gas uptake, an intermediate concentration might be optimal for achieving rapid formation rates. energy-proceedings.org In one study, even a low concentration of 0.01 mol% 1,3-dioxane resulted in a significant CO₂ uptake of 49.3 (±7.0) mmol/mol. acs.org
This indicates that the concentration of 1,3-dioxane can be tailored to balance thermodynamic stability, kinetic speed, and gas storage capacity, which has important implications for the economic and environmental viability of hydrate-based technologies. energy-proceedings.org
Impact of Co-Guest Molecules
1,3-Dioxane primarily acts as a thermodynamic promoter that stabilizes the hydrate structure, allowing smaller gas molecules to be entrapped as co-guests under more moderate conditions. The nature of the co-guest molecule significantly influences the formation conditions, kinetics, and storage capacity of the resulting mixed hydrate.
Methane is the most extensively studied co-guest molecule with 1,3-dioxane. In this system, 1,3-dioxane functions as a dual-action promoter, enhancing both the thermodynamics and kinetics of hydrate formation. rsc.orgacs.org It enables the formation of a mixed CH₄/dioxane structure II (sII) hydrate, which forms under significantly milder pressure and temperature conditions than pure methane (sI) hydrate. rsc.orgacs.org
The kinetic promotion is particularly noteworthy. At 283.2 K and an initial pressure of 7.2 MPa, mixed CH₄/Dioxane (5.56 mol%) hydrate growth can achieve 90% completion within just 15 minutes in an unstirred system. rsc.org This rapid formation is crucial for practical applications in solidified natural gas (SNG) storage. rsc.orgresearchgate.net The system demonstrates high gas uptake, with a CH₄/5.56 mol% dioxane/water system showing a gas uptake of 91.1 (±0.5) v/v at 287.15 K and 10.0 MPa. repec.orgrepec.org At ambient temperatures (298.2 K) and an initial pressure of 16.7 MPa, a breakthrough volumetric methane storage capacity of 135.13 (± 1.08) v/v has been achieved. rsc.org
1,3-Dioxane and the similar promoter 1,3-dioxolane (DIOX) are effective in forming mixed hydrates with hydrogen, a key application for hydrogen storage technologies. energy-proceedings.orgresearchgate.net These promoters stabilize the large cages of the sII hydrate structure, allowing hydrogen molecules to occupy the small 5¹² cages at significantly reduced pressures compared to pure hydrogen hydrate. researchgate.netdtu.dk The presence of these promoters shifts the stabilization conditions to a more feasible range for practical storage applications. energy-proceedings.org
Kinetic studies on mixed H₂/DIOX hydrates have been conducted, although the addition of amino acids as kinetic promoters did not show an enhancement effect, in contrast to their impact on methane and carbon dioxide hydrates. energy-proceedings.orgenergy-proceedings.org The formation of these mixed hydrogen hydrates is a promising avenue for developing safe, energy-dense, solidified hydrogen storage. energy-proceedings.org
1,3-Dioxane and 1,3-dioxolane also promote the formation of carbon dioxide hydrates, which is relevant for carbon capture and sequestration technologies. acs.orgresearchgate.netresearchgate.net The addition of these cyclic ethers to water shifts the equilibrium conditions for CO₂ hydrate formation to higher temperatures at a given pressure, confirming their role as thermodynamic promoters. researchgate.net
Research has confirmed that 1,3-dioxolane acts as a dual-function promoter for CO₂ hydrates. researchgate.net The CO₂ uptake in the hydrate phase generally increases with the promoter concentration, with the highest uptake recorded at a 5.56 mol% concentration. researchgate.netresearchgate.net The use of 1,3-dioxane is considered advantageous over other promoters like tetrahydrofuran (B95107) (THF) due to its lower toxicity and reduced volatility. acs.org
Effect of Additional Chemical Additives and Promoters
While 1,3-dioxane is a potent dual-function promoter, its kinetic performance can be further enhanced by the addition of other chemical additives, particularly kinetic promoters. researchgate.netacs.org These additives typically work by reducing the induction time for hydrate nucleation or increasing the rate of hydrate growth. acs.org
Amino acids have emerged as a class of environmentally friendly and effective kinetic promoters for gas hydrate formation. researchgate.netacs.org For mixed CH₄/1,3-dioxane hydrates, L-tryptophan has been identified as a particularly effective co-promoter. acs.orgrepec.org The addition of 1000 ppm of L-tryptophan to a 5.56 mol% dioxane solution can significantly accelerate hydrate formation. acs.orgrepec.org In simulated seawater, this addition increased the hydrate formation rate more than six-fold at an initial pressure of 11.5 MPa. acs.org In another study, adding 1000 ppm of L-tryptophan reduced the time to reach 90% of the maximum gas uptake (t₉₀) to approximately 19.9 minutes. repec.orgrepec.org
Other additives have also been explored. The synergistic effect of 1,3-dioxolane with l-leucine and β-cyclodextrin was found to enhance methane hydrate formation kinetics, with l-leucine being more effective. researchgate.net Similarly, combining 1,3-dioxolane with sodium lignosulfonate has been shown to improve the kinetic formation of methane hydrate. acs.org However, it is noteworthy that for mixed hydrogen/1,3-dioxolane hydrates, amino acids like L-Tryptophan and L-Methionine did not demonstrate the same kinetic enhancement observed in methane or carbon dioxide systems. energy-proceedings.orgenergy-proceedings.org
Nucleation and Growth Phenomena
Induction Time Studies
Induction time is the period between the establishment of hydrate-forming conditions and the onset of detectable hydrate nucleation. This is a stochastic process influenced by factors such as the degree of supersaturation, temperature, pressure, and the presence of promoters. Studies have shown that the combination of 1,3-dioxolane and sodium lignosulfonate can significantly reduce the induction time for methane hydrate formation. For instance, a system with 5 mol % 1,3-dioxolane and 0.25 wt % SL-Na exhibited an induction time of just 1.1 minutes. acs.org In CO₂ hydrate systems, sodium lignosulfonate at an optimal concentration of 1.0 wt% reduced the induction time to as low as 5.3 minutes for gaseous CO₂. researchgate.net
| System | Parameter | Value | Reference |
|---|---|---|---|
| Methane/1,3-Dioxolane (5 mol %) + SL-Na (0.25 wt %) | Induction Time | 1.1 min | acs.org |
| Methane/1,3-Dioxolane (5 mol %) + SL-Na (0.25 wt %) | Gas Consumption Rate (relative to pure water) | ~27.82x higher | acs.org |
| Methane/1,3-Dioxane + L-Tryptophan (1000 ppm) | Formation Rate | 3.13 v/v min⁻¹ | acs.org |
| Gaseous CO₂ + SL-Na (1.0 wt %) | Induction Time | 5.3 min | researchgate.net |
Molecular-Level Insights into Growth (e.g., water rearrangements, guest molecule mobility)
Molecular dynamics simulations provide valuable insights into the microscopic mechanisms of hydrate growth. These studies have revealed that at lower temperatures, the growth of hydrates is primarily governed by the rearrangement of water molecules to form the characteristic cage structures. researchgate.net At higher temperatures, the mobility of the guest molecules becomes the rate-limiting step. researchgate.net For cyclic ethers like 1,3-dioxolane, its higher mobility compared to similar molecules like tetrahydrofuran (THF) allows it to more easily orient itself correctly for the formation of the large 5¹²6⁴ cages of the structure II (sII) hydrate, making it a more efficient promoter. researchgate.net This suggests that the mobility of the guest molecule is a critical property for an efficient hydrate promoter.
Proposed Mechanistic Pathways of Formation
The formation of clathrate hydrates, including those with 1,3-dioxane, is generally understood to follow a two-step nucleation mechanism. researchgate.net This involves the initial formation of metastable precursor structures, which then gradually reorganize into the stable crystalline hydrate phase. researchgate.net The presence of amino acids is thought to influence this process at the gas-water interface. The surface activity of amino acids can inhibit the formation of an initial hydrate film that would otherwise block mass transfer. frontiersin.org The hydrophobic parts of amino acids can create favorable local environments for gas molecules, enhancing their concentration at the interface and promoting the formation of hydrate nuclei. The flexible and expandable nature of hydrates formed in the presence of amino acids suggests a capillarity-driven growth mechanism. frontiersin.org
Structural Characterization of 1,3 Dioxane Hydrates
Advanced Spectroscopic Characterization Techniques
In-situ Raman spectroscopy stands out as a powerful, non-destructive tool for the real-time investigation of hydrate (B1144303) systems under high-pressure environments. mdpi.com It allows for the identification of molecular components, the determination of their distribution within the hydrate cages, and the monitoring of dynamic processes such as phase transitions. mdpi.comacs.org
The analysis of C-H stretching modes in the Raman spectra of 1,3-dioxane (B1201747) hydrates provides definitive evidence of the molecule's encapsulation within the hydrate lattice. When 1,3-dioxane molecules transition from an aqueous solution to being enclathrated within the solid hydrate phase, distinct shifts in their Raman peaks are observed. rsc.org For instance, prominent peaks corresponding to 1,3-dioxane in an aqueous solution experience significant shifts upon hydrate formation. rsc.org Specifically, strong peaks at approximately 2879 cm⁻¹ and 2795.2 cm⁻¹ in the aqueous phase shift to lower frequencies (around 2851.2 cm⁻¹ and 2782.4 cm⁻¹, respectively) in the hydrate phase. rsc.org Conversely, a peak at 2994.2 cm⁻¹ in the aqueous solution shifts to a higher frequency of 3006.7 cm⁻¹ upon enclathration. rsc.org Furthermore, the emergence of new, smaller peaks at approximately 2966.9 cm⁻¹ and 3048.6 cm⁻¹ serves as an additional marker for the presence of 1,3-dioxane within the hydrate structure. rsc.org These spectral changes are critical for confirming the incorporation of 1,3-dioxane into the hydrate cages.
In mixed-gas hydrates, such as those containing both methane (B114726) (CH₄) and 1,3-dioxane, Raman spectroscopy can clearly distinguish the C-H stretching modes of both guest molecules. rsc.orgrsc.org This allows for a comprehensive understanding of the molecular composition of the hydrate.
Table 1: Representative Raman Peak Shifts of 1,3-Dioxane Upon Hydrate Formation
| State | Raman Peak (cm⁻¹) | Assignment |
| Aqueous Solution | 2879 | C-H Stretch |
| Hydrate Phase | 2851.2 | C-H Stretch (Shifted) |
| Aqueous Solution | 2795.2 | C-H Stretch |
| Hydrate Phase | 2782.4 | C-H Stretch (Shifted) |
| Aqueous Solution | 2994.2 | C-H Stretch |
| Hydrate Phase | 3006.7 | C-H Stretch (Shifted) |
| Hydrate Phase | 2966.9 | C-H Stretch (New) |
| Hydrate Phase | 3048.6 | C-H Stretch (New) |
| Data sourced from Energy & Environmental Science. rsc.org |
A key application of Raman spectroscopy is determining which cages within the hydrate structure are occupied by which guest molecules. In mixed hydrates containing 1,3-dioxane and a smaller gas molecule like methane or hydrogen (H₂), 1,3-dioxane preferentially occupies the large 5¹²6⁴ cages of the structure II (sII) hydrate. rsc.orgacs.org The smaller gas molecules, in turn, are found to occupy the small 5¹² cages. rsc.orgacs.org
The dynamic nature of hydrate formation and dissociation can be effectively monitored in real-time using in-situ Raman spectroscopy. mdpi.comacs.org By tracking the intensity changes of characteristic Raman peaks over time, researchers can follow the progress of the reaction. rsc.org For instance, during the formation of a mixed CH₄/1,3-dioxane hydrate, a significant drop in the intensity of the Raman peak for 1,3-dioxane in the aqueous solution (at 2879 cm⁻¹) is observed, concurrent with the appearance and strengthening of peaks corresponding to CH₄ and 1,3-dioxane in the hydrate cages. rsc.org This allows for the determination of kinetic parameters, such as the rate of hydrate formation. researchgate.netrepec.org Time-dependent Raman spectra provide a window into the molecular-level changes occurring during the entire process, from nucleation to the completion of hydrate growth. rsc.orgrsc.org
The specific Raman fingerprint of the guest molecules within the hydrate lattice can be used to identify the crystal structure of the hydrate. mdpi.com For 1,3-dioxane hydrates, the observed Raman spectra are consistent with the formation of a structure II (sII) hydrate. acs.orgrsc.orgacs.org This is confirmed by comparing the experimental spectra with those of known sII formers and theoretical models. rsc.org The exclusive formation of sII hydrate, even under conditions where structure I (sI) methane hydrate could thermodynamically form, has been confirmed by in-situ Raman analysis. acs.org This highlights the role of 1,3-dioxane as a strong sII promoter.
Powder X-ray diffraction (p-XRD) is a definitive technique for determining the crystal structure of solid materials, including clathrate hydrates. rsc.org By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, the unit cell dimensions and crystal system can be determined.
For 1,3-dioxane hydrates, p-XRD analysis has consistently confirmed the formation of a structure II (sII) crystal lattice. rsc.orgacs.org The resulting diffraction patterns show characteristic peaks that match the theoretical crystallographic data for sII hydrates. acs.org This technique provides unambiguous evidence of the hydrate's structural framework, complementing the molecular-level information obtained from Raman spectroscopy. For instance, in mixed CH₄/1,3-dioxane systems, p-XRD confirms the formation of sII hydrate, and the absence of peaks corresponding to sI methane hydrate further validates the promoting effect of 1,3-dioxane. rsc.org The lattice parameters derived from p-XRD data are crucial for a complete structural characterization of the hydrate.
Powder X-ray Diffraction (p-XRD) Analysis
Confirmation of Hydrate Structure (sII)
Powder X-ray diffraction (p-XRD) analysis is a definitive method for determining the crystal structure of hydrate samples. For 1,3-dioxane hydrates, p-XRD analysis has confirmed the formation of a structure II (sII) hydrate. acs.org This structure is characterized by two types of polyhedral cages formed by water molecules: small 5¹² cages and large 5¹²6⁴ cages. The formation of the sII structure is a critical aspect of 1,3-dioxane's role as a hydrate promoter, particularly in the context of gas storage applications. For instance, in mixed gas hydrates containing methane or hydrogen, 1,3-dioxane preferentially occupies the large 5¹²6⁴ cages, which allows the smaller gas molecules to be stored in the small 5¹² cages. acs.orgrsc.org This selective occupancy is key to the enhanced gas storage capacity observed in these systems. rsc.org The lattice parameter of the sII unit cell for mixed CH₄/1,3-dioxane hydrate crystals has been calculated to be 17.281 (±0.032) Å. rsc.org
Validation against Theoretical Crystallographic Data
The experimental results from p-XRD analysis have been validated against theoretical crystallographic data, further substantiating the sII structure of 1,3-dioxane hydrates. The characteristic diffraction patterns obtained from the synthesized hydrates match the theoretical patterns for the sII framework, providing strong evidence for this structural assignment. acs.org This validation is a crucial step in ensuring the accuracy of the structural model and provides a solid foundation for further computational and experimental studies on the properties and behavior of these hydrates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the chemical environment of atoms within a molecule. For 1,3-dioxane and its aqueous solutions, ¹H NMR studies have been conducted to understand the interactions between 1,3-dioxane and water molecules. acs.org
In the ¹H NMR spectrum of 1,3-dioxane, the hydrogen atoms occupy three distinct chemical environments, leading to three principal peaks. docbrown.info The integrated proton ratio of these peaks is observed to be 1:2:1, which corresponds to the structural formula of the molecule. docbrown.info When mixed with water, the chemical shifts of the protons in 1,3-dioxane are influenced by the formation of hydrogen bonds. acs.org Studies have shown that the C-H groups of 1,3-dioxane can form blue-shifting C−H···O hydrogen bonds with water molecules. acs.org
Table 1: ¹H NMR Chemical Shifts for 1,3-Dioxane (Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. The following is a representative example.)
| Proton Environment | Approximate Chemical Shift (ppm) | Multiplicity | Integration Ratio |
| H on C2 (O-CH ₂-O) | 4.7 | Triplet | 1 |
| H on C4/C6 (O-CH ₂-C) | 3.8 | Multiplet | 2 |
| H on C5 (C-CH ₂-C) | 1.8 | Quintet | 1 |
This table is generated based on typical NMR principles and data from general organic chemistry resources. docbrown.info
Morphological Studies of Hydrate Crystals
The morphology of hydrate crystals plays a significant role in the kinetics of hydrate formation and dissociation. Understanding the crystal shape, size, and how it changes under different conditions is crucial for applications such as gas storage and transport.
Crystal Morphology Analysis
The analysis of hydrate crystal morphology is often conducted using techniques like powder X-ray diffraction (p-XRD) and direct visual observation in specialized reactors. acs.orgamazonaws.com For 1,3-dioxane hydrates, p-XRD is used not only to confirm the crystal structure but also to provide information about the crystalline nature of the sample. amazonaws.com The process involves recovering the hydrate, pulverizing it into a fine powder at low temperatures (typically in liquid nitrogen), and then analyzing it with an X-ray diffractometer. amazonaws.com
Observation of Hydrate Growth Morphologies
Direct observation of hydrate growth provides real-time information on how crystals form and evolve. In studies involving mixed methane/1,3-dioxane hydrates, the growth morphology has been observed to change with time. rsc.org Initially, hydrate crystals may appear at the gas-liquid interface and then grow into the bulk liquid phase. The morphology can be influenced by factors such as temperature, pressure, and the presence of other additives. repec.org For example, in some experiments, the evolution of hydrate morphology was observed to be negligible after an initial rapid growth phase, indicating the near completion of the hydrate formation process. rsc.org
Phase Transition Morphology
The morphology of 1,3-dioxane hydrates can undergo significant changes during phase transitions. One notable study on the effect of 1,3-dioxolane (B20135) (a related compound) on CO₂ hydrates, which also forms sII hydrates, observed distinct morphological transitions as the concentration of the promoter was increased. The hydrate transitioned from an ice-like form to a slurry, then to a mushy-like consistency, and finally to a snow-like appearance. researchgate.net While this specific study was on 1,3-dioxolane, it provides a valuable analogy for the types of phase transition morphologies that could potentially be observed in 1,3-dioxane hydrate systems under varying conditions. These morphological changes are critical as they can impact the flow and handling properties of the hydrate slurry in industrial applications.
Thermodynamic and Kinetic Investigations of 1,3 Dioxane Hydrate Systems
Phase Equilibrium Measurements
The stability of gas hydrates is dictated by the phase equilibrium curve, which outlines the specific temperature and pressure conditions required for their formation. nsf.gov This curve is influenced by the composition of the hydrate-forming gas and the presence of any additives. nsf.gov Thermodynamic promoters are substances that shift this equilibrium to less extreme conditions, specifically lower pressures and higher temperatures. nsf.gov
Experimental Determination of Hydrate-Liquid-Vapor Equilibrium Conditions
The three-phase (Hydrate-Liquid-Vapor, H-L-V) equilibrium conditions for gas hydrates containing 1,3-Dioxane (B1201747) have been experimentally determined using various methods. One common technique is the isochoric method, where dissociation points are measured in a constant volume apparatus. acs.orgacs.org This involves monitoring pressure and temperature changes as the hydrate (B1144303) is slowly heated, with the point of dissociation representing the three-phase equilibrium. acs.orgacs.org
For instance, studies on mixed CH4/1,3-Dioxane hydrates have been conducted in high-pressure stainless-steel reactors equipped with viewing windows to visually observe the formation and dissociation of hydrates. rsc.org In these experiments, a solution of 1,3-Dioxane in water is prepared and subjected to high-pressure methane (B114726) gas to induce hydrate formation. rsc.org The equilibrium conditions are then measured by carefully controlling and recording the system's temperature and pressure. rsc.org Similar experimental setups have been used to measure the H-L-V equilibrium for CO2 hydrates with 1,3-Dioxane. acs.org
The phase equilibrium conditions for mixed CH4/1,3-Dioxane hydrates have also been measured in simulated seawater, highlighting the potential for using this promoter in marine environments. acs.org These experiments provide crucial data for applications like solidified natural gas (SNG) technology. acs.org
Below is a table summarizing experimentally determined equilibrium data for a mixed CH4/1,3-Dioxane (5.56 mol%) hydrate system.
Table 1: Experimental H-L-V Equilibrium Data for Mixed CH4/1,3-Dioxane (5.56 mol%) Hydrate
| Temperature (K) | Pressure (MPa) |
|---|---|
| 282.3 | 1.1 |
| 285.0 | 1.5 |
| 288.2 | 2.1 |
| 291.0 | 3.2 |
| 293.5 | 4.6 |
| 296.0 | 6.5 |
| 298.0 | 9.1 |
Data sourced from a study by Bhattacharjee et al. (2022) rsc.org
Dissociation Along the Phase Boundary (PB) Method
A robust and efficient technique for determining the thermodynamic equilibrium conditions of gas hydrate systems is the dissociation along the phase boundary (PB) method. researchgate.net This method involves initiating hydrate dissociation through a controlled pressure drop, which then allows for the automatic tracing of the pressure and temperature region along the phase boundary. researchgate.netresearchgate.net
The PB method has been successfully employed to measure the three-phase equilibrium conditions of mixed CH4/1,3-Dioxane hydrates. rsc.org The process begins with the formation of hydrates in a reactor. rsc.org Once hydrate formation is complete, the system's pressure and temperature are adjusted to a point near the expected dissociation conditions. rsc.org A controlled venting of the reactor pressure then instigates hydrate dissociation. rsc.org As the hydrate dissociates, the system's pressure and temperature naturally follow the phase boundary, and this trace is recorded to extract multiple equilibrium data points. rsc.orgresearchgate.net This method has proven to be accurate and significantly more time-efficient compared to traditional isochoric pressure search methods. researchgate.net
Comparative Analysis of Phase Equilibrium with Other Hydrate Formers
1,3-Dioxane is a known thermodynamic promoter for gas hydrates, meaning it shifts the equilibrium conditions to lower pressures and higher temperatures compared to pure gas hydrates. rsc.org This effect is particularly evident when compared to other cyclic ethers like tetrahydrofuran (B95107) (THF) and 1,3-dioxolane (B20135) (DIOX). rsc.org
Studies have shown that for methane hydrates, the thermodynamic promotion performance follows the order of THF > 1,3-Dioxane > DIOX. rsc.org However, the differences in their phase equilibrium conditions become less pronounced at lower temperatures. rsc.org For example, at a given temperature, the pressure required for hydrate formation is lower in the presence of these promoters than for pure methane hydrate. rsc.org
In the context of CO2 hydrates, 1,3-Dioxane also acts as a promoter, shifting the equilibrium conditions to higher temperatures. acs.orgresearchgate.net When compared to other additives for CO2 hydrates, the promotion effect of 1,3-Dioxane is significant. acs.org For instance, a 0.20 mass fraction of 1,3-Dioxane can lead to a promotion effect of 7.8 K under isobaric conditions. acs.org
The table below provides a comparative view of the equilibrium pressures for different methane hydrate systems at a constant temperature.
Table 2: Comparison of Equilibrium Pressures for Methane Hydrate Systems at 283.15 K
| Hydrate System | Equilibrium Pressure (MPa) |
|---|---|
| Pure CH4 (sI) | ~7.0 |
| Mixed CH4/1,3-Dioxolane (5.56 mol%) | ~1.5 |
| Mixed CH4/1,3-Dioxane (5.56 mol%) | ~1.2 |
| Mixed CH4/THF (5.56 mol%) | ~1.0 |
Data derived from graphical representations in a study by Bhattacharjee et al. (2022) rsc.org
Thermodynamic Promotion Efficacy
The effectiveness of a thermodynamic promoter is quantified by the extent to which it shifts the hydrate phase equilibrium conditions to a more favorable region (i.e., lower pressure and higher temperature). nsf.gov
Quantitative Shift in Phase Equilibrium Conditions
The addition of 1,3-Dioxane to a gas-water system significantly reduces the pressure required for hydrate formation at a given temperature. rsc.orgrsc.org For instance, in a mixed CH4/1,3-Dioxane (5.56 mol%) hydrate system, the equilibrium conditions are considerably milder compared to the pure CH4 (sI) hydrate system. rsc.org This shift demonstrates the strong thermodynamic promotion ability of 1,3-Dioxane for methane hydrate formation. rsc.org
Similarly, for CO2 hydrates, 1,3-Dioxane has been shown to have a notable promotion effect. acs.org The addition of 1,3-Dioxane at various mass fractions (0.10, 0.15, and 0.20) shifts the equilibrium curve to higher temperatures, with the most significant promotion observed at the highest concentration. acs.org This promotion effect is crucial for the application of hydrate-based carbon capture technologies. acs.org
The table below illustrates the shift in equilibrium temperature for CO2 hydrates with the addition of 1,3-Dioxane at a constant pressure.
Table 3: Shift in Equilibrium Temperature for CO2 Hydrates with 1,3-Dioxane at ~2.5 MPa
| Additive | Equilibrium Temperature (K) | Temperature Shift (ΔT, K) |
|---|---|---|
| Pure Water | ~280 | - |
| 0.10 mass fraction 1,3-Dioxane | ~285 | +5 |
| 0.15 mass fraction 1,3-Dioxane | ~286.5 | +6.5 |
| 0.20 mass fraction 1,3-Dioxane | ~287.8 | +7.8 |
Data derived from graphical representations in a study by Chen et al. (2022) acs.org
Dissociation Enthalpies of 1,3-Dioxane Hydrates
The dissociation enthalpy (ΔHd) is a critical thermodynamic property that represents the amount of heat required to dissociate the hydrate structure into its constituent gas and water molecules. rsc.org This value can be determined from the phase equilibrium data using the Clausius-Clapeyron equation. rsc.org
For mixed CH4/1,3-Dioxane hydrates, the dissociation enthalpy has been calculated to be approximately 96.0 kJ mol-1. rsc.org This value is significantly higher than that of pure methane hydrate (sI), which is around 59.3 kJ mol-1. rsc.org The higher dissociation enthalpy of the mixed hydrate is primarily attributed to the change in the crystal structure from sI to sII, which is induced by the presence of 1,3-Dioxane. rsc.org
A comparison of the dissociation enthalpies for different methane hydrate systems is provided in the table below.
Table 4: Dissociation Enthalpies of Various Methane Hydrate Systems
| Hydrate System | Dissociation Enthalpy (ΔHd, kJ mol-1) |
|---|---|
| Pure CH4 (sI) | 59.3 |
| Mixed CH4/1,3-Dioxane (sII) | 96.0 |
| Mixed CH4/THF (sII) | 97.2 |
| Mixed CH4/1,3-Dioxolane (sII) | 97.9 |
Data sourced from a study by Bhattacharjee et al. (2022) rsc.org
Kinetic Promotion Efficacy
Gas Uptake Rates and Volumetric Storage Capacities
Research has demonstrated that 1,3-dioxane acts as a dual-function promoter, influencing both the thermodynamic conditions and the kinetic speed of hydrate formation. rsc.orgrsc.org In unstirred systems containing a 5.56 mol% aqueous solution of 1,3-dioxane, the formation of mixed methane/1,3-dioxane structure II (sII) hydrates is notably rapid. rsc.org For instance, at a temperature of 283.2 K and an initial pressure of 7.2 MPa, 90% of the hydrate formation was completed within just 15 minutes. rsc.orgrsc.org
The volumetric storage capacity of these hydrates is a critical measure of their efficacy for applications like solidified natural gas (SNG) storage. globalspec.com Studies have achieved significant methane storage capacities using 1,3-dioxane. At ambient temperature (298.2 K) and a high initial pressure of 16.7 MPa, a breakthrough volumetric methane storage capacity of 135.13 (±1.08) v/v (volume of gas at standard temperature and pressure per volume of hydrate) was recorded. rsc.orgglobalspec.com This capacity is noteworthy as it surpasses the commonly acknowledged theoretical limit for sII methane hydrates, which is approximately 115 v/v. globalspec.com This enhancement is attributed to methane molecules occupying not only all the small 5¹² cages but also about 34% of the large 5¹²6⁴ cages, which are primarily occupied by the 1,3-dioxane molecules. rsc.org
Kinetic experiments under various conditions have yielded consistently high gas uptake values. In simulated seawater, a methane storage capacity of up to 93.57 (±4.33) v/v was achieved with a 5.56 mol% dioxane solution at an initial pressure of 11.5 MPa. acs.org The addition of kinetic co-promoters like L-tryptophan can further accelerate the process. For example, adding 1000 ppm of L-tryptophan to a 5.56 mol% dioxane system at 287.15 K and 10.0 MPa reduced the time to reach 90% gas uptake (t90) to approximately 19.9 minutes. repec.org
The following table summarizes the results from various kinetic studies on methane gas uptake in 1,3-dioxane hydrate systems.
| Temperature (K) | Initial Pressure (MPa) | 1,3-Dioxane Concentration (mol%) | Additive | Volumetric Storage Capacity (v/v) | Time for 90% Completion (t90, min) | Source |
| 298.2 | 16.7 | 5.56 | 1000 ppm L-tryptophan | 135.13 (±1.08) | 213.11 (±23.87) | rsc.org |
| 293.2 | 12.0 | 5.56 | None | 106.98 (±0.71) | 77.56 (±8.9) | rsc.org |
| 288.2 | 9.7 | 5.56 | None | 98.78 (±1.63) | 46.89 (±8.49) | rsc.org |
| 287.15 | 10.0 | 5.56 | None | 91.1 (±0.5) | - | repec.org |
| 283.2 | 11.5 | 5.56 | None (in seawater) | 93.57 (±4.33) | - | acs.org |
| 283.2 | 10.0 | 5.56 | None (in seawater) | 83.54 (±1.48) | - | researchgate.net |
| 283.2 | 10.0 | 4.00 | None (in seawater) | 80.66 (±0.74) | - | researchgate.net |
| 283.2 | 7.2 | 5.56 | None | - | ~90% completion in 15 min | rsc.org |
Influence of Initial Pressure Driving Force and Subcooling Degree
The kinetics of 1,3-dioxane hydrate formation are significantly influenced by the initial pressure and the degree of subcooling. acs.org The driving force for hydrate formation is directly related to these parameters. Subcooling is defined as the difference between the hydrate equilibrium temperature at a given pressure and the actual operating temperature of the system. nsf.gov A higher initial pressure at a constant temperature, or a lower temperature at a constant pressure (greater subcooling), generally increases this driving force, leading to faster hydrate formation kinetics. nsf.govenergy-proceedings.org
Studies on mixed CH4/1,3-dioxane hydrates in seawater have systematically evaluated the effect of pressure. acs.orgacs.org When experiments were conducted at a constant temperature of 283.2 K, increasing the initial pressure from 7.5 MPa to 9.5 MPa, and further to 11.5 MPa, resulted in improved kinetics of hydrate formation. acs.org Similarly, research on the related promoter 1,3-dioxolane showed that increasing the initial pressure from 7.2 MPa to 11.2 MPa enhanced both the rate of formation and the methane storage capacity. repec.org
Conversely, increasing the experimental temperature towards the hydrate equilibrium temperature reduces the subcooling and, consequently, the formation rate. acs.orgrepec.org For example, with 1,3-dioxolane hydrates, raising the temperature from 283.2 K to 293.2 K led to a decrease in both the formation rate and gas storage capacity. repec.org This relationship highlights the critical role of the thermodynamic driving force in governing the kinetics of the hydrate growth process. repec.org The heat generated during the exothermic process of hydrate formation can locally increase the temperature, which in turn reduces the actual subcooling and can slow down the rate of formation if not managed effectively. nsf.gov
Computational and Theoretical Approaches to 1,3 Dioxane Hydrates
Molecular Simulations
Molecular simulations encompass a range of computational methods that model the interactions between atoms and molecules to predict the equilibrium and transport properties of a system. These simulations are foundational to the study of 1,3-dioxane (B1201747) hydrates, offering a window into the microscopic world of guest-host interactions within the clathrate cages.
Molecular Dynamics (MD) is a powerful simulation technique used to analyze the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how the system evolves over time. This approach has been instrumental in elucidating the mechanisms of hydrate (B1144303) formation, the stability of the resulting structures, and the behavior of the guest 1,3-dioxane molecule within the water lattice.
The stability of clathrate hydrates is fundamentally dependent on the intricate network of hydrogen bonds formed by water molecules. The presence of a guest molecule like 1,3-dioxane influences this network. Quantum-chemical methods have been employed to calculate the energy of formation for 1,3-dioxane complexes with water molecules. These studies reveal that stable associates are formed through hydrogen bonds between the oxygen atoms of the 1,3-dioxane molecule and the hydrogen atoms of the water molecules researchgate.net.
The formation of these hydrogen-bonded complexes is a critical first step in the nucleation of hydrates. The strength and geometry of these bonds dictate the local ordering of water molecules around the guest, paving the way for the assembly of the characteristic cage-like structures of clathrate hydrates.
| Interaction Type | Description | Significance in Hydrate Formation |
| Hydrogen Bonding | Formation of O···H-O bonds between the oxygen atoms of 1,3-dioxane and surrounding water molecules. | Stabilizes the 1,3-dioxane-water complexes, a precursor to hydrate nucleation. |
| Van der Waals Forces | Weak, non-covalent forces between the 1,3-dioxane guest and the water host molecules. | Contributes to the overall stability of the guest within the hydrate cage. |
While specific RDF data for 1,3-dioxane-water systems are not extensively published, studies on the structurally similar 1,3-dioxolane (B20135) (DIOX) show that this guest molecule alters the hydrate structure. The analysis of RDFs in these systems indicates that the presence of the guest molecule facilitates the diffusion and confinement of other guest gases, like CO2, into the crystalline cages, thereby promoting hydrate growth acs.org. Such an analysis for 1,3-dioxane would be crucial to quantify the structural modifications it imparts on the surrounding water network.
The 1,3-dioxane molecule is conformationally flexible, primarily existing in a chair conformation. Molecular simulations have been used to study how the presence of water molecules affects its conformational properties. Quantum-chemical studies on complexes of one 1,3-dioxane molecule with two water molecules have shown that the complexation alters the energy landscape of the dioxane molecule's isomerization process researchgate.net.
Specifically, the study of the most stable 1,3-dioxane-(H₂O)₂ associate identified two pathways for the chair-chair conformation isomerization. It was found that upon forming a complex with water, the energy difference between the minima on the potential energy surface increases, while the energy barriers to interconversion decrease compared to the isolated 1,3-dioxane molecule researchgate.netacs.org. This suggests that the hydrate environment makes the 1,3-dioxane molecule more conformationally labile researchgate.net.
| System | Conformer Transition | Energy Barrier (kcal/mol) - Method 1 (RHF/6-31G(d)) | Energy Barrier (kcal/mol) - Method 2 (MP2/6-31G(d)//RHF/6-31G(d)) |
| Isolated 1,3-Dioxane | Chair -> 2,5-Twist | 9.21 | 6.6 |
| 1,3-Dioxane-(H₂O)₂ Complex | Chair -> 2,5-Twist | 7.7 | 6.5 |
| Isolated 1,3-Dioxane | Chair -> 1,4-Twist | - | - |
| 1,3-Dioxane-(H₂O)₂ Complex | Chair -> 1,4-Twist | 8.4 | 6.3 |
Data sourced from quantum-chemical studies on 1,3-dioxane and its water complexes researchgate.net.
1,3-Dioxane is known to act as a thermodynamic and kinetic promoter for the formation of gas hydrates, such as methane (B114726) hydrates researchgate.netdntb.gov.ua. Molecular dynamics simulations are a valuable tool for understanding the mechanisms behind this kinetic promotion. While specific MD studies modeling the growth rate of pure 1,3-dioxane hydrate are not widely available, research on analogous systems like 1,3-dioxolane (DIOX) provides significant insights researchgate.net.
MD simulations of DIOX hydrate growth show that the rate is temperature-dependent, initially increasing and then decreasing with temperature. At lower temperatures, the growth is limited by the speed of water molecule rearrangement, while at higher temperatures, the mobility of the guest molecule becomes the controlling factor researchgate.net. Given the structural similarity between 1,3-dioxane and 1,3-dioxolane, it is anticipated that 1,3-dioxane's role as a kinetic promoter is similarly tied to its ability to structure water locally and its mobility within the forming hydrate lattice.
Molecular dynamics simulations have been effectively used to compare the mobility of different hydrate formers. For instance, simulations have shown that 1,3-dioxolane (DIOX) has a higher mobility than tetrahydrofuran (B95107) (THF), another common hydrate promoter. This higher mobility allows DIOX to more easily escape from improperly formed or unstable cage locations and move to a correct position for the stabilization and growth of sII hydrate cages researchgate.netresearchgate.net. This enhanced mobility is considered a key reason for its superior efficiency as a hydrate promoter researchgate.netresearchgate.net. Similar simulations focusing on 1,3-dioxane would be instrumental in quantifying its mobility and correlating it with its observed kinetic promotion effects in mixed gas hydrate systems.
Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for investigating the interactions between 1,3-dioxane and water molecules at the electronic level. These methods provide detailed information about the geometry, stability, and electronic properties of the molecular complexes that serve as the building blocks of the hydrate structure.
The stability of clathrate hydrates is fundamentally linked to the energetic favorability of the interactions between the host (water) and guest (1,3-dioxane) molecules. Quantum chemical studies have been performed to calculate the energy of formation for complexes of one 1,3-dioxane molecule with multiple water molecules.
One such study investigated five different complexes of 1,3-dioxane with two water molecules, where the molecules are linked by hydrogen bonds. pleiades.online The calculations were performed using several methods, including PM3, RHF/6-31G(d), and MP2/6-31G(d)//RHF/6-31G(d), to determine the energy of formation (Eform). pleiades.onlineresearchgate.net The formation energy was calculated as the difference between the total energy of the complex (Etot) and the sum of the energies of the isolated 1,3-dioxane molecule (EI) and water molecules (Ew). researchgate.net
The results indicated that the stability and geometry of the complexes are highly dependent on the specific hydrogen bonding network. The most stable associate was found to have a significant formation energy, highlighting the strength of the interactions. The study of the conformational properties of this most stable complex identified two distinct pathways for the chair-chair conformation isomerization, showing that the energy barriers for this interconversion were lower compared to the isolated 1,3-dioxane molecule. pleiades.onlineresearchgate.net
| Computational Method | Calculated Property | Significance |
|---|---|---|
| PM3, RHF/6-31G(d), MP2/6-31G(d) | Energy of formation of 1,3-dioxane complexes with two water molecules | Quantifies the stability of the fundamental guest-host associates formed through hydrogen bonds. |
| RHF/6-31G(d) | Conformational isomerization pathways (chair-chair) | Revealed lower energy barriers for interconversion in the hydrated complex compared to the isolated molecule. |
Analysis of the electronic structure of 1,3-dioxane provides critical information about its reactivity and the nature of its interactions with water molecules. Computational studies have explored the stereoelectronic effects that govern the geometry and properties of the 1,3-dioxane ring. acs.org
These studies focus on hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. For 1,3-dioxane, key interactions include those between the oxygen lone pairs (np(O)) and the anti-bonding orbitals of adjacent carbon-hydrogen bonds (σC-H). acs.org The anomeric effect, a specific type of stereoelectronic interaction involving np(O) → σC-Hax interactions, plays a dominant role at multiple positions in the ring. acs.org The balance of these various hyperconjugative interactions correlates well with experimentally observed bond lengths. acs.org
Quantum chemical methods are also employed to calculate a range of molecular descriptors that predict the reactivity and physicochemical properties of molecules. mdpi.com These descriptors, derived from the electronic structure, can be used in quantitative structure-property relationship (QSPR) models to predict properties like the octanol-water partition coefficient (logP), which is crucial for understanding the molecule's behavior in different phases. mdpi.com
| Descriptor/Effect | Description | Relevance to 1,3-Dioxane Hydrates |
|---|---|---|
| Anomeric Effect | Stereoelectronic interaction involving delocalization from an oxygen lone pair to an adjacent anti-bonding C-H orbital (np(O) → σC-Hax). | Influences the conformational stability and geometry of the 1,3-dioxane molecule within the hydrate cavity. |
| Hyperconjugative Interactions | General electron delocalization effects (e.g., σC-X → σC-H) that affect bond lengths and stability. | Explains the subtle variations in C-H bond lengths and the overall electronic distribution that dictates interactions with water molecules. |
| Molecular Descriptors (from QSPR) | Calculated properties (e.g., charge distributions, orbital energies) used to predict macroscopic properties. | Can be used to computationally estimate the partitioning behavior of 1,3-dioxane, which is relevant to hydrate phase equilibria. |
Thermodynamic Modeling (e.g., van der Waals and Platteeuw Model)
To predict the macroscopic conditions (pressure, temperature) under which 1,3-dioxane hydrates are stable, thermodynamic models are essential. The most widely recognized and foundational model for clathrate hydrates is the statistical thermodynamic approach developed by van der Waals and Platteeuw (vdW-P). nih.govresearchgate.net
The vdW-P model is based on a semi-grand canonical ensemble and provides a relationship between the macroscopic properties of the hydrate phase and the molecular-level interactions within it. nih.gov The model assumes that the host water molecules form a stable lattice with cavities that can be occupied by guest molecules like 1,3-dioxane. The core of the model is the calculation of the chemical potential of water in the hydrate phase, which is then equated to the chemical potential of water in the coexisting aqueous or ice phase to determine equilibrium conditions. researchgate.net
A key component of the vdW-P model is the Langmuir constant, which describes the fractional occupancy of a specific type of cavity by a guest molecule. researchgate.net This constant is calculated by integrating the cell potential, which represents the potential energy of a single guest molecule as a function of its position and orientation within the cavity. This integration requires a suitable intermolecular potential function, such as the Kihara potential, to describe the guest-host interactions. researchgate.net
While originally developed for simple, non-polar guests, the vdW-P model has been modified and extended to handle more complex systems. nih.govsemnan.ac.ir For mixed hydrates, such as methane and 1,3-dioxane, the model is adapted to account for the presence of multiple guest species competing for occupancy of the hydrate cavities. dntb.gov.ua Thermodynamic modeling has been successfully applied to study mixed CH4/1,3-dioxane hydrates, providing valuable data on their phase equilibrium conditions. dntb.gov.ua
Machine Learning Applications in Gas Hydrate Modeling Relevant to 1,3-Dioxane Hydrates
In recent years, machine learning (ML) has emerged as a powerful data-driven approach for modeling complex systems, including gas hydrates. nih.govresearchgate.net These techniques can overcome some limitations of traditional thermodynamic models, which may be computationally intensive or require parameters that are difficult to obtain experimentally. researchgate.netmdpi.com The application of ML to gas hydrates is directly relevant to understanding and predicting the behavior of 1,3-dioxane hydrates.
ML models, such as artificial neural networks (ANN), support vector machines (SVM), and random forests (RF), are trained on large datasets of experimental data to learn the complex, non-linear relationships between input variables and output properties. nih.govmdpi.com In the context of hydrate modeling, inputs typically include pressure, temperature, and the composition of the gas and liquid phases. The model can then predict various output properties. nih.gov
Key applications relevant to 1,3-dioxane hydrates include:
Phase Behavior Prediction: ML models can accurately predict the pressure-temperature equilibrium conditions for hydrate formation, serving as a rapid and reliable alternative to conventional thermodynamic calculations. nih.govresearchgate.net
Kinetic Modeling: The rate of hydrate formation and the final gas uptake can be predicted. Inputs for such models may include temperature, pressure, and promoter/inhibitor concentrations, while outputs would be the hydrate growth rate or moles of gas consumed. nih.gov
Property Estimation: ML can be used to estimate other important physical properties related to hydrates. researchgate.net
The performance of ML models is highly dependent on the quality and quantity of the training data. mdpi.com As more experimental data on 1,3-dioxane and related hydrate systems become available, the accuracy and predictive power of ML models in this specific area are expected to improve significantly, aiding in the design and optimization of hydrate-based technologies. nih.govnih.gov
| Machine Learning Model | Typical Input Variables | Predicted Output (Application) |
|---|---|---|
| Artificial Neural Network (ANN) | Temperature, Pressure, Gas/Liquid Composition | Hydrate Phase Equilibrium Conditions |
| Random Forest (RF) | Temperature, Pressure, Promoter Concentration | Hydrate Formation Kinetics (e.g., growth rate) |
| Support Vector Machine (SVM) | System Parameters (e.g., stirring speed, volume) | Gas Consumption / Storage Capacity |
Advanced Applications of 1,3 Dioxane Hydrates
Energy Storage Technologies
1,3-Dioxane (B1201747) is recognized as a dual-function promoter, enhancing both the thermodynamics and kinetics of hydrate (B1144303) formation. acs.org This characteristic is particularly beneficial for energy storage applications, where efficient and rapid storage and release of energy carriers are paramount. As a less toxic and less volatile alternative to other promoters like tetrahydrofuran (B95107) (THF), 1,3-dioxane presents a more environmentally benign option for these technologies. acs.orgacs.org
Solidified Natural Gas (SNG) Technology for Methane (B114726) Storage
Solidified Natural Gas (SNG) technology, which stores natural gas in the form of clathrate hydrates, offers a safe and high-density method for long-term natural gas storage under moderate pressure and temperature conditions. rsc.org 1,3-Dioxane has emerged as a promising promoter for this technology, facilitating the formation of mixed methane/1,3-dioxane structure II (sII) hydrates. acs.orgrsc.org
Research has demonstrated that 1,3-dioxane significantly enhances methane storage capacity in clathrate hydrates. rsc.org Studies have achieved a breakthrough volumetric methane storage capacity of 135.13 (±1.08) v/v (volume of gas at Standard Temperature and Pressure per volume of hydrate) at ambient temperature (298.2 K) and an initial pressure of 16.7 MPa. rsc.orgrsc.org This surpasses the acknowledged limit of approximately 115.36 v/v for sII hydrates. rsc.org
The use of co-promoters like L-tryptophan can further influence storage capacity. rsc.org The addition of 1000 ppm of L-tryptophan to a CH4/dioxane (5.56 mol%) system has been shown to improve the kinetics of hydrate formation. rsc.org
Interactive Data Table: Methane Storage Capacity in 1,3-Dioxane Hydrates
| System | Pressure (MPa) | Temperature (K) | Methane Storage Capacity (v/v) | Reference |
| CH4/dioxane (5.56 mol%) | 16.7 | 298.2 | 135.13 (±1.08) | rsc.orgrsc.org |
| CH4/dioxane (5.56 mol%) | 7.2 | 283.2 | - | rsc.org |
| CH4/dioxane (5.56 mol%)/L-tryptophan (1000 ppm) | - | - | - | rsc.org |
| CH4/dioxane (4.00 mol%)/seawater | 10 | 283.2 | 80.66 (±0.74) | researchgate.net |
| CH4/dioxane (5.56 mol%)/seawater | 10 | 283.2 | 83.54 (±1.48) | researchgate.net |
| CH4/5.56 mol% dioxane/water | 10.0 | 287.15 | 91.1 (±0.5) | repec.org |
| CH4/dioxane (5.56 mol%) in simulated seawater | 11.5 | 283.2 | 93.57 (±4.33) | acs.org |
The rapid formation kinetics and high stability of mixed CH4/1,3-dioxane hydrates are crucial for the development of large-scale, long-term natural gas storage systems. rsc.org Experiments have shown that under unstirred conditions at 283.2 K and 7.2 MPa, mixed CH4/dioxane (5.56 mol%) sII hydrate growth reaches 90% completion within just 15 minutes. rsc.org This rapid uptake is a significant advantage for industrial applications.
Furthermore, pellets of mixed CH4/dioxane hydrate have demonstrated excellent stability over extended periods. A pellet stored in a sealed container at near-atmospheric pressure (135.2 kPa) and a moderate temperature of 268.3 K showed sustained stability for 120 days. rsc.org This long-term stability under relatively mild conditions underscores the potential for developing commercially viable and environmentally friendly SNG technology. rsc.org The use of seawater for hydrate formation is also being explored to address water scarcity issues and further enhance the economic feasibility of this technology. acs.orgacs.orgresearchgate.net
Hydrogen Storage Technologies
Clathrate hydrates are also being investigated for solidified hydrogen storage (Solid-HyStore), offering a safe, long-term, and energy-dense storage method under moderate temperature and pressure conditions. energy-proceedings.orgacs.org 1,3-Dioxane, as an environmentally benign dual-function promoter, plays a key role in this area. acs.org
In mixed H2/1,3-dioxane hydrates, the 1,3-dioxane molecules occupy the large cages of the sII hydrate structure, while hydrogen molecules are stored in the small cages. acs.org This arrangement allows for stable hydrogen storage at significantly milder conditions than traditional methods like compressed or liquid hydrogen storage. acs.org
Research has focused on optimizing the kinetics of hydrogen hydrate formation. The combination of 1,3-dioxane with co-promoters like L-leucine has shown synergistic effects in enhancing the rate of hydrogen uptake. acs.org An optimal volumetric hydrogen uptake of 39.25 (±1.23) v/v was achieved with a 5.56 mol% 1,3-dioxane solution combined with 1.0 wt% L-leucine at 272.65 K and 12.5 MPa. acs.org Powder X-ray diffraction (p-XRD) and Raman spectroscopy have confirmed the formation of sII hydrate and the respective cage occupancies of 1,3-dioxane and hydrogen. acs.org While amino acids have been explored to enhance kinetics, some studies indicate they may not improve the formation rates of mixed H2/1,3-dioxane hydrates. energy-proceedings.org
Carbon Capture and Sequestration (CCS) Applications
Hydrate-based carbon capture and sequestration (HCS) is an emerging technology for mitigating CO2 emissions. researchgate.net This process leverages the formation of solid CO2 hydrates for long-term storage. researchgate.net
CO2 Hydrate Trapping and Storage
1,3-Dioxane has been identified as a dual-function promoter for CO2 hydrate formation, although its effectiveness can be influenced by concentration and pressure. acs.orgresearchgate.net It is considered a preferable alternative to THF due to its lower toxicity and volatility. acs.org
Studies have investigated the kinetics of CO2 hydrate formation in the presence of 1,3-dioxane, often in combination with other promoters and in different media like seawater. In static seawater systems, the CO2 uptake was found to be lower in the presence of 1,3-dioxane compared to pure CO2 or CO2 with L-tryptophan. researchgate.netacs.org However, in non-static systems, a 5 wt% 1,3-dioxane solution showed higher CO2 uptake than pure CO2. researchgate.netacs.org The synergistic effect of mixing 1,3-dioxane with a kinetic promoter like L-tryptophan has also been explored to enhance CO2 hydrate formation kinetics. acs.orgresearchgate.netacs.org Even at a low concentration of 0.01 mol%, 1,3-dioxane has been shown to achieve a CO2 uptake of 49.3 (±7.0) mmol/mol. acs.org
Interactive Data Table: CO2 Uptake in the Presence of 1,3-Dioxane
| System (in Seawater) | Condition | CO2 Uptake (mmol/mol) after 20h | Reference |
| CO2 + 5 wt% 1,3-dioxane | Static | 21.1 (±6.1) | researchgate.netacs.org |
| CO2 + 5 wt% 1,3-dioxane | Non-static | 49.3 (±7.0) | researchgate.netacs.org |
| CO2 + 5 wt% 1,3-dioxane + 1000 ppm L-tryp | Static | 26.2 (±7.1) | researchgate.netacs.org |
| CO2 + 5 wt% 1,3-dioxane + 1000 ppm L-tryp | Non-static | 42.9 (±4.8) | researchgate.netacs.org |
Dual Promotional Effects on CO2 Hydrate Kinetics
1,3-Dioxane is recognized as a dual-function promoter for carbon dioxide (CO2) hydrate formation, influencing both the thermodynamics and kinetics of the process. acs.org This dual effect is crucial for applications like carbon capture and storage (CCS), where both favorable formation conditions and rapid kinetics are essential for efficiency. researchgate.netresearchgate.net As a thermodynamic promoter, 1,3-Dioxane shifts the hydrate-liquid-vapor equilibrium (HLVE) curve to more moderate conditions, i.e., higher temperatures and lower pressures. acs.orguk.ac.ir This means that CO2 hydrates can form under less energy-intensive conditions, which is a significant advantage for industrial applications. nsf.gov For instance, studies using the related compound 1,3-dioxolane (B20135) have shown that its presence can increase the equilibrium temperature of CO2 hydrate formation by several degrees. uk.ac.ir
Kinetically, 1,3-Dioxane enhances the rate of hydrate formation. Research has explored its effects in various systems, including in seawater, which is relevant for oceanic carbon storage strategies. figshare.comacs.org A study investigating the combined effects of 1,3-Dioxane and the amino acid L-tryptophan on CO2 hydrate formation in seawater provided detailed insights into its kinetic promotion. figshare.comacs.org Under non-static (stirred) conditions, which more closely mimic industrial processes, the presence of 5 wt% 1,3-Dioxane significantly increased CO2 uptake compared to a pure CO2-seawater system. figshare.comacs.org However, the study also revealed complex interactions when combined with other promoters. For example, while L-tryptophan alone was a very effective kinetic promoter, the dual-promoter system of 1,3-Dioxane and L-tryptophan showed a lower CO2 uptake than L-tryptophan alone in non-static systems, suggesting intricate mechanisms at play. figshare.comacs.org
In static (unstirred) systems, the promotional effect of 1,3-Dioxane on CO2 uptake was less pronounced compared to the baseline, and even showed an inhibitory effect in the specific concentrations tested. figshare.comacs.org This highlights that the promotional benefits of 1,3-Dioxane are highly dependent on the process conditions. The morphology of the formed hydrate is also affected by the promoter's concentration, transitioning from ice-like to slurry and snow-like forms as the concentration of the promoter increases. researchgate.netresearchgate.net This change in structure can influence the mass transfer characteristics of the system.
Table 1: Effect of 1,3-Dioxane on CO2 Uptake in Seawater (20-hour experiment)
| System | Condition | Average CO2 Uptake (mmol/mol) |
| CO2 + Seawater | Static | 30.5 ± 5.0 |
| CO2 + 5 wt% 1,3-Dioxane | Static | 21.1 ± 6.1 |
| CO2 + 1000 ppm L-tryptophan | Static | 30.0 ± 1.2 |
| CO2 + 5 wt% 1,3-Dioxane + 1000 ppm L-tryptophan | Static | 26.2 ± 7.1 |
| CO2 + Seawater | Non-Static | 39.5 ± 4.1 |
| CO2 + 5 wt% 1,3-Dioxane | Non-Static | 49.3 ± 7.0 |
| CO2 + 1000 ppm L-tryptophan | Non-Static | 67.8 ± 2.2 |
| CO2 + 5 wt% 1,3-Dioxane + 1000 ppm L-tryptophan | Non-Static | 42.9 ± 4.8 |
| Data sourced from Dhamu et al. (2024). figshare.comacs.org |
Advanced Gas Separation Processes Utilizing Hydrate Formation
Hydrate-based gas separation (HBGS) is an emerging technology for capturing CO2 from gas streams, such as flue gas (CO2/N2) and biogas or fuel gas (CO2/CH4). acs.orgnih.gov The process leverages the differences in hydrate formation conditions for different gas molecules, allowing for the selective capture of one component into the solid hydrate phase. uni-due.de The use of promoters like 1,3-Dioxane is critical to make this process viable by reducing the required pressure and increasing the formation speed. mdpi.comripublication.com
Research into the use of the related compound 1,3-dioxolane for separating CH4/CO2 mixtures has demonstrated the potential of this class of promoters. acs.org In a study on a CH4/CO2 (60%/40%) gas mixture, the addition of 1,3-dioxolane significantly accelerated the hydrate formation kinetics. acs.org At a pressure of 4.5 MPa and a temperature of 274.65 K, the induction time for hydrate formation was reduced by a remarkable 93.3% compared to a system with pure water. acs.org This drastic reduction in the time required for nucleation is a major step towards making HBGS processes more rapid and continuous.
Table 2: Performance of 1,3-Dioxolane in CH4/CO2 Separation via Hydrate Formation
| Parameter | Condition | Result |
| Gas Mixture | CH4/CO2 (60%/40%) | N/A |
| Promoter | 1,3-Dioxolane | N/A |
| Induction Time Reduction | 4.5 MPa, 274.65 K | 93.3% (vs. pure water) |
| CO2 Recovery | 4.0 MPa, 274.65 K | 92.2% |
| Increase in CO2 Recovery | Optimized gas-liquid ratio | 23% (vs. pure water) |
| Data sourced from a study on 1,3-dioxolane. acs.org |
Future Research Directions and Emerging Trends
Optimization Strategies for 1,3-Dioxane (B1201747) Hydrate (B1144303) Formation and Stability
Optimizing the formation and stability of 1,3-dioxane hydrates is paramount for their practical application. Research efforts are increasingly focused on fine-tuning various parameters to enhance kinetics and energy density.
Key optimization strategies include the manipulation of pressure and temperature conditions. For instance, in mixed CH4/1,3-dioxane hydrate systems, extensive experiments have been conducted at a constant temperature of 283.2 K with initial pressures varying from 7.5 to 11.5 MPa to study the impact on formation kinetics acs.org. Similarly, for hydrogen storage, systematic variation of pressure (9.5–12.5 MPa) and temperature (274.65–276.65 K) has been explored acs.org.
The concentration of 1,3-dioxane itself is a critical factor. Studies have shown that a stoichiometric concentration of 5.56 mol% is often optimal for maximizing gas uptake in both methane (B114726) and hydrogen hydrate systems acs.orgacs.orgrepec.org. For example, a system of CH4/5.56 mol% dioxane/water demonstrated the highest gas uptake of 91.1 (±0.5) v/v at 287.15 K and 10.0 MPa repec.org. Interestingly, increasing the 1,3-dioxane concentration beyond the optimal point can sometimes lead to a slight reduction in gas uptake acs.org.
The introduction of kinetic co-promoters has emerged as a highly effective strategy. Amino acids, such as L-tryptophan, have been shown to significantly accelerate hydrate formation. The addition of 1000 ppm of L-tryptophan to a mixed CH4/dioxane system reduced the time to reach 90% gas uptake (t90) to just 19.9 (±1.8) minutes repec.org. In simulated seawater, the addition of L-tryptophan increased the hydrate formation rate by over six-fold acs.org.
| Parameter | Optimized Value/Range | Gas System | Key Finding | Reference |
| Pressure | 7.5 - 11.5 MPa | Methane | Influences kinetics of hydrate formation | acs.org |
| Pressure | 9.5 - 12.5 MPa | Hydrogen | Affects H2 uptake and formation dynamics | acs.org |
| Temperature | 283.2 K | Methane | Constant temperature for kinetic studies | acs.org |
| Temperature | 274.65 - 276.65 K | Hydrogen | Optimal range for H2-DIOX hydrate formation | acs.org |
| 1,3-Dioxane Concentration | 5.56 mol% | Methane | Achieved highest gas uptake of 91.1 (±0.5) v/v | repec.org |
| 1,3-Dioxane Concentration | 5.56 mol% | Hydrogen | Optimal for achieving high volumetric H2 uptake | acs.org |
| Co-promoter (L-tryptophan) | 1000 ppm | Methane | Reduced t90 to 19.9 (±1.8) minutes | repec.org |
Development of Novel 1,3-Dioxane-Based Promoter Systems
The development of advanced promoter systems centered around 1,3-dioxane is a key area of ongoing research. The focus is on creating synergistic combinations that enhance both the thermodynamic and kinetic aspects of hydrate formation.
1,3-Dioxane itself is recognized as a dual-function promoter, meaning it favorably alters the thermodynamic conditions (pressure and temperature) for hydrate formation while also enhancing the rate of formation acs.orgrsc.orgrsc.orgresearchgate.net. This dual functionality makes it a more efficient promoter compared to traditional options like tetrahydrofuran (B95107) (THF) in some respects, as it is also less volatile and toxic researchgate.netresearchgate.net.
The concept of "dual promoter systems" is gaining traction, where 1,3-dioxane is combined with other kinetic promoters to achieve even more rapid hydrate formation. Amino acids are at the forefront of this research. The coupling of L-leucine with 1,3-dioxane is being investigated to optimize hydrogen hydrate formation kinetics researchgate.netscilit.com. Similarly, L-tryptophan has been successfully used as a co-promoter to achieve ultra-rapid formation rates for methane hydrates researchgate.netresearchgate.net. The synergy between these amino acids and 1,3-dioxane is thought to be related to their molecular interactions at the gas-water interface, which facilitates hydrate nucleation and growth.
Beyond amino acids, other potential co-promoters are being explored. While not extensively studied with 1,3-dioxane specifically, surfactants are known to influence the kinetics of hydrate formation and could be a future area of investigation scilit.com. The goal is to create environmentally benign and highly efficient promoter packages that can be tailored for specific gas storage applications.
Integration with Sustainable Energy Solutions and Technologies
The properties of 1,3-dioxane hydrates make them highly suitable for integration with sustainable energy systems. A significant application is in Solidified Natural Gas (SNG) technology, which offers a safe and high-density method for storing and transporting natural gas acs.orgrepec.orgrsc.org. By forming hydrates at moderate conditions, 1,3-dioxane can reduce the energy penalty associated with traditional liquefaction or compression methods for natural gas storage repec.org.
A notable advancement towards sustainability is the use of seawater for hydrate formation. Research has demonstrated the successful formation of mixed CH4/dioxane hydrates in simulated seawater, which helps to bypass the issue of freshwater scarcity acs.orgnih.gov. This approach is particularly relevant for offshore natural gas production and storage.
Furthermore, 1,3-dioxane promoted hydrates are being actively researched for hydrogen storage. Clathrate hydrates are considered a promising solid-state hydrogen storage technology, offering a potentially safer and more energy-efficient alternative to high-pressure compression and cryogenic liquefaction acs.orgresearchgate.netscilit.com. The ability of 1,3-dioxane to promote hydrogen hydrate formation under milder conditions is a critical step towards making this technology practical for a hydrogen-based economy.
The potential for 1,3-dioxane hydrates in carbon capture and sequestration (CCS) is also an area of interest researchgate.net. The selective capture of CO2 into hydrate structures could offer a viable method for mitigating greenhouse gas emissions from industrial sources.
Advanced In-situ Characterization and Monitoring Techniques for Hydrate Systems
A deeper understanding of the molecular mechanisms behind hydrate formation is crucial for optimization and control. Advanced in-situ characterization techniques are providing unprecedented insights into these complex systems.
In-situ Raman spectroscopy is a powerful tool for probing the molecular environment within the hydrate cages. It allows for the real-time monitoring of gas encapsulation and the identification of the specific cage structures being formed acs.orgacs.orgrepec.org. For example, Raman spectra have confirmed the formation of structure II (sII) hydrates in mixed CH4/dioxane systems and have revealed a two-stage growth mechanism acs.orgrepec.org. In hydrogen hydrate systems, Raman spectroscopy has validated the selective occupancy of cages, with 1,3-dioxane in the large 5¹²6⁴ cages and hydrogen in the small 5¹² cages acs.org.
Powder X-ray Diffraction (P-XRD) is another essential technique for determining the crystal structure of the formed hydrates. P-XRD analysis has been used to confirm the formation of pure sII lattices in the presence of 1,3-dioxane, providing crucial structural validation acs.org.
These in-situ techniques, often used in combination, allow researchers to directly observe the dynamics of hydrate nucleation and growth, providing valuable data for refining formation models and developing more effective promoter systems.
Synergistic Computational-Experimental Approaches for Deeper Insights
The combination of experimental studies with computational modeling offers a powerful synergy for advancing the understanding of 1,3-dioxane hydrate systems.
Thermodynamic modeling , based on frameworks like the van der Waals and Platteeuw model, is used to predict the phase equilibrium conditions of hydrate formation. These models have been successfully applied to mixed CH4/dioxane hydrate systems, showing good agreement with experimental data repec.orgrepec.org. This predictive capability is essential for designing and optimizing hydrate-based processes.
Molecular dynamics (MD) simulations provide a molecular-level view of the hydrate formation process. These simulations can elucidate the mechanisms of guest molecule encapsulation, the role of promoters in stabilizing the hydrate lattice, and the dynamics of water molecule rearrangement during crystal growth researchgate.net. For instance, MD simulations have been used to investigate why 1,3-dioxolane (B20135) (a similar compound to 1,3-dioxane) is a more efficient hydrate former than THF, attributing it to the higher mobility of the guest molecule researchgate.net. Such insights are invaluable for the rational design of new and improved promoter molecules.
By integrating the macroscopic observations from experiments with the microscopic insights from computational models, researchers can develop a more comprehensive understanding of 1,3-dioxane hydrate systems, accelerating the pace of innovation in this field.
Overcoming Remaining Challenges for Large-Scale Implementation
Despite the promising research findings, several challenges must be addressed before 1,3-dioxane hydrates can be implemented on a large scale.
A primary challenge is the economic viability of the process. This includes the cost of 1,3-dioxane and any co-promoters, as well as the energy requirements for hydrate formation and dissociation. The development of low-cost, highly efficient promoter systems is crucial.
The recycling and recovery of the promoter from the aqueous phase after gas release is another significant hurdle. Efficient separation processes are needed to minimize operational costs and prevent environmental discharge of the promoter.
Ensuring the long-term stability of the stored gas within the hydrate structure is critical for practical applications. While studies have shown good stability for mixed CH4/dioxane hydrate pellets over extended periods, further research is needed to validate this under various storage conditions rsc.orgrsc.org.
Finally, the scalability of the hydrate formation process from laboratory-scale experiments to industrial-scale operations presents a significant engineering challenge. This includes designing reactors that can efficiently manage heat and mass transfer to achieve rapid and complete hydrate formation.
Addressing these challenges through continued research and development will be key to unlocking the full potential of 1,3-dioxane hydrates as a cornerstone of future energy and environmental technologies.
Q & A
Basic Research Questions
Q. How can the thermodynamic promotion effect of 1,3-dioxane on methane hydrate formation be quantitatively determined?
- Methodology : Measure three-phase (liquid-gas-hydrate) equilibrium data using the dissociation along phase boundary (PB) method. Plot pressure-temperature (P-T) curves for systems with and without 1,3-dioxane (e.g., 5.56 mol% dioxane in aqueous solution). Compare equilibrium conditions to quantify shifts toward milder pressures/higher temperatures.
- Key Data : For mixed CH₄/dioxane hydrates, equilibrium pressures at 282.3–298.0 K are significantly lower than pure CH₄ hydrates. For example, at 283.2 K, the equilibrium pressure for dioxane-promoted hydrates is ~7.2 MPa vs. >38 MPa for pure CH₄ hydrates .
- Equation : Use the Clausius-Clapeyron equation to estimate dissociation enthalpy () from the slope of vs. . For dioxane-promoted hydrates, , comparable to THF (97.2 kJ mol⁻¹) .
Q. What experimental setup is optimal for synthesizing 1,3-dioxane-promoted methane hydrates under unstirred conditions?
- Design : Use an unstirred tank reactor (UTR) at 283.2 K and initial pressures of ~7.2 MPa. Monitor gas uptake kinetics post-nucleation for 2 hours.
- Results : Average gas storage capacity reaches 88.17 ± 1.62 v/v (volume of gas per volume of hydrate), with 90% capacity () achieved in ~60.78 minutes. Confirm hydrate structure via p-XRD (lattice parameter: 17.281 ± 0.032 Å, confirming sII clathrate) .
Q. How is the molecular weight of 1,3-dioxane calculated, and why is this critical for hydrate stoichiometry?
- Calculation : Sum atomic weights: 4(C) + 8(H) + 2(O) = .
- Importance : Molecular weight determines molar ratios in hydrate formation (e.g., 5.56 mol% dioxane in aqueous solutions) and cage occupancy calculations .
Advanced Research Questions
Q. How can contradictions between experimental and theoretical methane storage capacities in dioxane-promoted hydrates be resolved?
- Issue : Experimental storage (e.g., 135.13 v/v at 298.2 K) exceeds theoretical sII hydrate limits (115.36 v/v).
- Analysis : Use in situ Raman spectroscopy to probe cage occupancy. Peaks at 2851.2 cm⁻¹ (dioxane in large 5¹²6⁴ cages) and 2911.8 cm⁻¹ (CH₄ in small 5¹² cages) reveal partial methane occupancy in large cages (27.48–34.27%), violating the assumption that dioxane fully occupies large cages .
- Computational Validation : Apply guest-clathrate interaction energy models (e.g., Frankcombe-Kroes method) to assess stability when CH₄ occupies large cages .
Q. What strategies optimize hydrate formation kinetics when combining 1,3-dioxane with kinetic promoters like L-tryptophan?
- Method : Use a hybrid combinatorial reactor (HCR) at 298.2 K and 16.7 MPa with 1000 ppm L-tryptophan. Track gas uptake via pressure-temperature profiles.
- Results : Storage capacity increases to 135.13 ± 1.08 v/v, with reduced to ~213 minutes. L-tryptophan enhances interfacial kinetics by reducing surface tension, promoting nucleation .
Q. How do advanced characterization techniques (e.g., p-XRD, Raman) differentiate 1,3-dioxane hydrate structures from THF or DIOX systems?
- p-XRD : Compare lattice parameters: dioxane (17.281 Å), THF (17.230 Å), and DIOX (17.210 Å). Larger lattices correlate with dioxane’s bulkier structure .
- Raman Spectroscopy : Identify unique vibrational modes: dioxane’s 2851.2 cm⁻¹ (large cages) vs. THF’s 2845 cm⁻¹. Resolve overlapping CH₄ peaks using deconvolution .
Q. What computational methods predict the stability of 1,3-dioxane hydrates under varying pressure-temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
